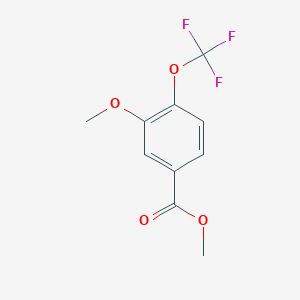

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate

Descripción

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents at the 3- and 4-positions of the benzene ring, respectively. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethoxy group, which often enhances metabolic stability and bioavailability in drug candidates .

The synthesis of trifluoromethoxylated aromatic compounds, including this benzoate derivative, typically involves advanced methodologies such as the use of Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), which enables efficient electrophilic trifluoromethoxylation under mild conditions. For example, intermediates like methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) are synthesized via Cs₂CO₃-catalyzed reactions in chloroform, followed by thermal OCF₃ migration to yield ortho-substituted products .

Propiedades

IUPAC Name |

methyl 3-methoxy-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-15-8-5-6(9(14)16-2)3-4-7(8)17-10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZPTEQQJLARHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-methoxy-4-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 3-methoxy-4-(trifluoromethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate has been recognized as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential as anti-inflammatory and analgesic agents. The trifluoromethoxy group enhances the compound's binding affinity to biological targets, which is crucial for therapeutic efficacy.

1.2 Mechanism of Action

Research indicates that this compound interacts with various biological receptors and enzymes, potentially leading to improved outcomes in drug development. The enhanced lipophilicity due to the trifluoromethoxy group may facilitate better membrane penetration, increasing the bioavailability of drugs derived from this compound.

1.3 Case Studies

Several studies have highlighted its biological activity:

- Neuroprotective Effects : In vivo studies on Wistar rats demonstrated that administration of this compound significantly reduced oxidative stress markers at dosages of 10 and 20 mg/kg.

- Antioxidant Activity : The compound has shown effective free radical scavenging activity, indicating potential applications in treating oxidative stress-related diseases, including neurodegenerative disorders.

| Study Type | Objective | Findings |

|---|---|---|

| In Vivo Study | Assess neuroprotective effects | Reduced oxidative stress markers significantly at dosages of 10 and 20 mg/kg |

| Antioxidant Activity Assessment | Evaluate free radical scavenging | Significant free radical scavenging activity in vitro |

Agrochemical Applications

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is also utilized in the agrochemical sector. Its chemical properties allow it to serve as a precursor for the synthesis of various agrochemical products, including herbicides and fungicides. The stability imparted by the trifluoromethoxy group enhances its effectiveness as an active ingredient in agricultural formulations.

Chemical Synthesis Applications

3.1 Synthetic Routes

The synthesis of methyl 3-methoxy-4-(trifluoromethoxy)benzoate can be achieved through several methods:

- Suzuki–Miyaura Coupling Reaction : This method involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst, allowing for precise functional group introduction.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives, making it versatile for further chemical modifications.

3.2 Industrial Production

In industrial settings, continuous flow reactors and automated systems are employed to enhance production efficiency and yield. Purification processes such as recrystallization or chromatography ensure high purity suitable for both pharmaceutical and agrochemical applications.

Mecanismo De Acción

The mechanism of action of methyl 3-methoxy-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design and development. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: The trifluoromethoxy group (-OCF₃) at the 4-position is a common feature in analogs like 3a and 3m, but their bioactivity varies with the substituent at the 3-position. Ethyl esters (e.g., ethyl 3-methoxy-4-(trifluoromethoxy)benzoate) may offer superior lipophilicity for specific formulations, though synthetic details are less documented .

Synthetic Efficiency :

- The migration reaction used to synthesize 3a and 3m demonstrates substituent-dependent yields: acetamido derivatives (85% yield) are more efficiently synthesized than benzamido analogs (79%), likely due to steric hindrance from the bulkier benzamido group .

Pharmacological Relevance :

- Compounds like 3a and 3m are prioritized in drug discovery due to their ortho-trifluoromethoxylated aniline moieties, which mimic natural metabolites and improve pharmacokinetic profiles .

- In contrast, methyl [4-(trifluoromethyl)benzoyl]acetate lacks the trifluoromethoxy group but retains utility in materials science due to its electron-withdrawing -CF₃ group .

Actividad Biológica

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, neuroprotective effects, and potential applications in drug development.

- Molecular Formula : C10H9F3O4

- Molecular Weight : 250.18 g/mol

- CAS Number : 2117108-58-2

- Density : Approximately 1.3 g/cm³

- Boiling Point : Not specified in the literature

The trifluoromethoxy group enhances the chemical stability and lipophilicity of the compound, making it a valuable candidate for pharmaceutical applications.

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders.

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate has been shown to scavenge free radicals effectively and reduce lipid peroxidation. This protective effect was observed in neuronal cell models, indicating a potential role against neurotoxicity.

Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from oxidative damage. A notable in vivo study demonstrated that administration of methyl 3-methoxy-4-(trifluoromethoxy)benzoate at dosages of 10 and 20 mg/kg significantly mitigated fluoride-induced oxidative stress in male Wistar rats.

Key Findings from Case Studies

| Study | Objective | Findings |

|---|---|---|

| In Vivo Study on Rats | Assess neuroprotective effects | Methyl 3-methoxy-4-(trifluoromethoxy)benzoate reduced oxidative stress markers significantly at dosages of 10 and 20 mg/kg. |

| Antioxidant Activity Assessment | Evaluate free radical scavenging | Demonstrated significant free radical scavenging activity in vitro. |

Potential Applications in Drug Development

The unique structural characteristics of methyl 3-methoxy-4-(trifluoromethoxy)benzoate make it a candidate for further exploration in drug development. Its derivatives may possess enhanced biological activity or specificity for certain targets. The compound's ability to interact with various biological targets, including enzymes and receptors, suggests potential therapeutic effects against inflammation and cancer.

Synthesis Pathways

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate can be synthesized through various chemical reactions involving methoxy-substituted benzoates. These synthetic pathways may lead to derivatives with improved efficacy against specific diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-methoxy-4-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step procedures, such as:

- Step 1: Functionalization of a benzoic acid precursor with methoxy and trifluoromethoxy groups via nucleophilic aromatic substitution or esterification.

- Step 2: Methyl esterification using methanol under acidic or basic catalysis.

Key optimization parameters include:

- Temperature: Controlled heating (e.g., 40–60°C) to avoid side reactions .

- Solvent choice: Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Catalysts: Use of DIPEA (N,N-diisopropylethylamine) to stabilize intermediates and improve regioselectivity .

Yield optimization often requires iterative purification via column chromatography (e.g., CH₂Cl₂/EtOAC gradients) .

Q. How should researchers characterize Methyl 3-methoxy-4-(trifluoromethoxy)benzoate, and what analytical techniques are most reliable?

Answer: Standard characterization methods include:

- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and esterification (e.g., δ ~3.8 ppm for methoxy groups) .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₁₀H₉F₃O₅; theoretical MW: 254.06 g/mol).

- X-ray crystallography: To resolve molecular conformation, as demonstrated for structurally analogous benzoates (e.g., bond angles and torsion angles) .

- HPLC: For purity assessment (>95% recommended for biological assays) .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

Answer:

- Stability: Stable at room temperature in inert atmospheres but sensitive to prolonged UV exposure. Degradation occurs under extreme pH (<3 or >10) or high temperatures (>100°C) .

- Solubility:

- Polar solvents: Soluble in DMSO, DMF, and dichloromethane.

- Aqueous buffers: Limited solubility (use sonication or co-solvents like 10% EtOH for in vitro assays) .

Storage recommendations: -20°C in amber vials under argon .

Advanced Research Questions

Q. How do the trifluoromethoxy and methoxy substituents influence the compound’s reactivity and biological activity?

Answer:

- Electron-withdrawing effects: The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions .

- Biological activity: The -OCF₃ group improves metabolic stability and membrane permeability, while the methoxy group (-OCH₃) contributes to π-π stacking interactions with target proteins .

- SAR studies: Analogues with ethyl ester moieties (e.g., ethyl 3-methoxy-4-trifluoromethoxybenzoate) show reduced cellular uptake compared to methyl esters, highlighting ester group importance .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Answer:

- Control experiments: Validate assay conditions (e.g., pH, temperature) and compound purity .

- Dose-response curves: Ensure consistency in concentration ranges (e.g., 1 nM–100 µM) .

- Structural analogs: Compare activity with derivatives (e.g., 4-cyano-2-trifluoromethoxybenzoate) to isolate substituent effects .

- Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding modes and explain variability .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Answer:

- Molecular docking: Identify binding pockets using software like Schrödinger Maestro or GROMACS. The trifluoromethoxy group often engages in hydrophobic interactions .

- QSAR models: Train models on analogous benzoates to predict IC₅₀ values or logP .

- MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using AMBER) .

Q. How can researchers design derivatives to enhance selectivity for specific enzyme targets?

Answer:

- Substituent modification: Replace -OCH₃ with bulkier groups (e.g., -OCH₂CF₃) to sterically block off-target binding .

- Bioisosteric replacement: Substitute -OCF₃ with -SCF₃ to modulate electronic effects without altering lipophilicity .

- Prodrug strategies: Introduce hydrolyzable groups (e.g., acetoxymethyl esters) for targeted release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.